Hydroxyethylcysteine
Overview
Description
Hydroxyethylcysteine is not directly mentioned in the provided papers, but the research does involve various derivatives and analogs of cysteine, which is closely related to hydroxyethylcysteine. These studies focus on the synthesis and properties of cysteine derivatives, which can offer insights into the behavior of hydroxyethylcysteine by analogy.
Synthesis Analysis
The synthesis of cysteine derivatives is a common theme across the papers. For instance, arylcysteine derivatives were synthesized as metabolites of polycyclic aromatic hydrocarbons and tested for their ability to act as substrates for aminoacyl-RNA synthetases . Another study describes the efficient preparation of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine, which is a device for the synthesis of peptide thioesters . Additionally, optically active homocysteine, a precursor to cysteine, was synthesized from methionine, which could be relevant for the synthesis of hydroxyethylcysteine .
Molecular Structure Analysis
The molecular structure of cysteine derivatives plays a crucial role in their reactivity and interaction with biological systems. The structure of the hydrocarbon moiety conjugated with the sulfhydryl group of cysteine determines the synthetases involved in amino acid activation . The stereochemistry of cysteine is also important, as demonstrated by the synthesis of differentially protected (R)- and (S)-2-methylcysteine .
Chemical Reactions Analysis
The reactivity of cysteine derivatives is highlighted in their ability to compete with natural amino acids for activation by aminoacyl-RNA synthetases . The synthesis of peptide thioesters using Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine involves an N- to S-acyl migration, which is a specific type of chemical reaction . The synthesis of cystathionine stereoisomers from homocysteine also involves a condensation reaction under alkaline conditions .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of hydroxyethylcysteine, they do provide information on the properties of related cysteine derivatives. For example, the ability of arylcysteine derivatives to act as substrates for aminoacyl-RNA synthetases suggests specific chemical affinities and reactivities . The synthesis procedures described in the papers also imply certain solubility and stability characteristics necessary for the successful preparation of these compounds .
Scientific Research Applications
1. Homocysteine Metabolism and Neurodegenerative Disorders
Hydroxyethylcysteine plays a role in homocysteine metabolism, which is significant in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. Homocysteine, formed by demethylation of methionine, is implicated in various central nervous system effects and neurodegenerative diseases. Its metabolism intersects with the metabolism of drugs like l-DOPA, used in Parkinson's disease therapy, indicating a potential connection between Hydroxyethylcysteine and neurodegenerative disorders treatment (Blandini et al., 2001).
2. Homocysteine and Vascular Diseases
Hyperhomocysteinemia, associated with elevated homocysteine levels, has been linked to various vascular diseases. Studies suggest that homocysteine-induced endothelial dysfunction may contribute to thromboembolism, atherosclerosis, and other vascular diseases. This implies that controlling homocysteine levels, potentially through Hydroxyethylcysteine, could have therapeutic implications in these conditions (D’Angelo & Selhub, 1997).
3. Antioxidant Properties
Research indicates that compounds related to Hydroxyethylcysteine, such as aminoethylcysteine ketimine decarboxylated dimer, have significant antioxidant properties. These compounds interact with reactive oxygen and nitrogen species, suggesting a potential role for Hydroxyethylcysteine in oxidative stress-related conditions (Macone et al., 2011).
4. Role in Hyperhomocysteinemia and Cognitive Disorders
Elevated homocysteine levels are associated with cognitive disorders and neurotoxicity. The regulation of homocysteine levels through pathways involving Hydroxyethylcysteine could be crucial in managing conditions like Alzheimer's disease and other cognitive impairments (Bhatia & Singh, 2015).
properties
IUPAC Name |
(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFRVMDVLYIXJF-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914076 | |
Record name | S-(2-Hydroxyethyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyethylcysteine | |
CAS RN |
6367-98-2, 97170-10-0 | |
Record name | S-(2-Hydroxyethyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cysteine, S-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-Hydroxyethyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.